molecular formula C26H20ClF2N3O5S B4291204 3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE

3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE

Cat. No.: B4291204
M. Wt: 560.0 g/mol
InChI Key: WHQZDHACDZYYDL-UHFFFAOYSA-N
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Description

1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylimidothiocarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including a chloro(difluoro)methoxy group, a dioxopyrrolidinyl moiety, and an imidothiocarbamate linkage, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylimidothiocarbamate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Chloro(difluoro)methoxyphenyl Intermediate:

    Synthesis of the Dioxopyrrolidinyl Moiety: The dioxopyrrolidinyl group can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the chloro(difluoro)methoxyphenyl intermediate with the dioxopyrrolidinyl moiety and the imidothiocarbamate linkage using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylimidothiocarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidothiocarbamate linkage.

    Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylimidothiocarbamate has diverse applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, depending on its biological activity.

    Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylimidothiocarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylcarbamate
  • 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea

Uniqueness

1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylimidothiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF2N3O5S/c27-26(28,29)37-19-9-7-18(8-10-19)32-23(33)13-22(24(32)34)38-25(31-17-4-2-1-3-5-17)30-14-16-6-11-20-21(12-16)36-15-35-20/h1-12,22H,13-15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQZDHACDZYYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)(F)Cl)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE
Reactant of Route 2
Reactant of Route 2
3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE
Reactant of Route 3
Reactant of Route 3
3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE
Reactant of Route 4
3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE
Reactant of Route 5
3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE
Reactant of Route 6
3-{[[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO](PHENYLIMINO)METHYL]SULFANYL}-1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2,5-DIOXOPYRROLIDINE

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